N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 2,6-difluorophenylhydrazine with an appropriate alkyne under acidic conditions.
Attachment of the But-2-ynamide Moiety: The pyrazole intermediate is then reacted with but-2-ynoic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide exerts its effects involves interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The but-2-ynamide moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2,4-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
- N-[[1-(2,6-Dichlorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
- N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-enoamide
Uniqueness
N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c1-2-4-13(20)17-9-10-7-8-19(18-10)14-11(15)5-3-6-12(14)16/h3,5-8H,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKMFLALOLJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NN(C=C1)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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